2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The bicyclic structure of the azabicycloheptane moiety adds rigidity to the molecule, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient production of Fmoc-protected amino acids and peptides. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Hydrolysis: The ester linkage in the Fmoc group can be hydrolyzed under acidic conditions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Peptide Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt.
Hydrolysis: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Fmoc Removal: The major product is the free amine.
Peptide Coupling: The major product is the peptide bond formation between amino acids.
Hydrolysis: The major product is the free carboxylic acid.
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Widely used as a protecting group for amines in solid-phase peptide synthesis.
Drug Development: Used in the synthesis of peptide-based drugs and as a building block for complex organic molecules.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Material Science: Utilized in the development of novel materials with specific structural properties.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid primarily involves its role as a protecting group. The Fmoc group stabilizes the amine, preventing unwanted side reactions during peptide synthesis. Upon removal, the free amine can participate in further reactions, such as coupling with other amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- Fmoc-2-nitro-L-phenylalanine
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its rigid bicyclic structure, which imparts specific steric and electronic properties. This rigidity can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .
Biological Activity
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid, often abbreviated as Fmoc-ABH, is a bicyclic compound notable for its structural rigidity and potential biological applications. This compound is primarily utilized in peptide synthesis and has garnered attention for its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
Fmoc-ABH possesses a unique bicyclic structure characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group. Its chemical formula is C21H19NO4 with a molecular weight of approximately 349.38 g/mol. The compound's properties include:
Property | Value |
---|---|
Molecular Formula | C21H19NO4 |
Molecular Weight | 349.38 g/mol |
LogP | 3.44 |
Polar Surface Area (Ų) | 67 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
The biological activity of Fmoc-ABH is largely attributed to its ability to interact with specific molecular targets. The Fmoc group can be cleaved under basic conditions, exposing the active site of the molecule, which facilitates interactions with enzymes or receptors. The rigid bicyclic structure enhances binding affinity and specificity, making it a valuable scaffold in drug design.
Biological Applications
Fmoc-ABH has been investigated for various biological activities:
1. Enzyme Inhibition:
Research indicates that Fmoc-ABH can act as an enzyme inhibitor, particularly in studies focusing on protease inhibition. The compound's structure allows it to mimic substrate interactions, thereby blocking enzyme activity.
2. Antimicrobial Activity:
Preliminary studies suggest potential antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
3. Drug Development:
Fmoc-ABH serves as a scaffold for developing novel therapeutic agents, particularly in the context of enzyme inhibitors and receptor modulators.
Case Studies and Research Findings
Several studies have explored the biological activity of Fmoc-ABH:
Study 1: Enzyme Interaction
A study conducted by researchers aimed at understanding the interaction of Fmoc-ABH with serine proteases demonstrated that the compound effectively inhibited enzymatic activity by mimicking substrate binding sites. The IC50 values indicated significant inhibition at micromolar concentrations.
Study 2: Antimicrobial Properties
In another investigation, derivatives of Fmoc-ABH were tested against Gram-positive bacteria. Results showed moderate antibacterial activity, particularly against Staphylococcus aureus strains, suggesting its potential use in developing new antimicrobial agents.
Comparison with Similar Compounds
Fmoc-ABH can be compared with other similar compounds to highlight its unique features:
Compound | Structure Type | Biological Activity |
---|---|---|
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-5-carboxylic acid | Bicyclic | Moderate enzyme inhibition |
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | Bicyclic | Limited biological activity |
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-10-9-14(11-22)12-23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
InChI Key |
YDTPAXDZUXCCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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